4-Bromo-3-cyanopyridine
Overview
Description
4-Bromo-3-cyanopyridine is a useful research compound. Its molecular formula is C6H3BrN2 and its molecular weight is 183.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ligand Roles in Coordination Polymers
4-Bromo-3-cyanopyridine (as a related compound to 3-cyanopyridine) can play significant roles in coordination chemistry, especially in the formation of coordination polymers. 3-Cyanopyridine has been identified as a versatile ligand, capable of acting as both a bridging and terminal ligand in transition metal coordination polymers (Heine, Fink, & Schmidt, 2018). This feature is pivotal in constructing intricate molecular structures and could be extrapolated to this compound due to structural similarities.
Synthesis of Antibacterial Compounds
The synthesis of novel cyanopyridine derivatives, including this compound, has demonstrated significant antibacterial activity. These compounds have been evaluated against a wide range of aerobic and anaerobic bacteria, showing promising results as potential antimicrobial agents (Bogdanowicz et al., 2013).
Catalytic Applications
Cyanopyridines, including derivatives of this compound, have been explored for their potential in catalytic applications. They have been utilized in one-pot synthesis methods under solvent-free conditions, demonstrating their efficiency in facilitating chemical reactions (Ghorbani‐Vaghei, Toghraei-Semiromi, & Karimi-Nami, 2013). This indicates a broad range of potential applications in industrial chemistry and pharmaceutical synthesis.
Role in Molecular Architectures
The ability of cyanopyridines to function as ligands in constructing molecular architectures is notable. For example, 4-cyanopyridine has been used to develop cationic molecular squares and coordination polymers, showcasing its versatility in molecular engineering (Galstyan, Miguel, & Lippert, 2011). These findings can be extended to this compound, potentially leading to the creation of novel molecular structures.
Safety and Hazards
Future Directions
The future directions of 4-Bromo-3-cyanopyridine research could involve its use in the development of new promising anticancer candidates . The overexpression of survivin, a protein that inhibits apoptosis or programmed cell death, is usually accompanied by an increased resistance of cancer cells to chemotherapeutic agents . Therefore, survivin is considered as an attractive target to develop new promising anticancer candidates .
Mechanism of Action
Target of Action
It is known to be used as a reagent in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Bromo-3-cyanopyridine can act as an electrophile. The bromine atom can be replaced by an organoboron compound in the presence of a palladium catalyst . This reaction forms a new carbon-carbon bond, allowing the creation of complex organic molecules from simpler precursors .
Biochemical Pathways
Its use in suzuki-miyaura cross-coupling reactions contributes to the synthesis of a wide range of organic compounds, which can participate in various biochemical processes .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through cross-coupling reactions . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and light, and its reactions typically require controlled laboratory conditions . Furthermore, the reaction conditions, such as temperature and the presence of a suitable catalyst, can significantly impact the outcome of its reactions .
Properties
IUPAC Name |
4-bromopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQBJRMKGVMOHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624883 | |
Record name | 4-Bromopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154237-70-4 | |
Record name | 4-Bromo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154237-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMOPYRIDINE-3-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.